An In-Depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid)
An In-Depth Technical Guide to 2,4-Dihydroxy-3,3-dimethylbutanoic Acid (Pantoic Acid)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxy-3,3-dimethylbutanoic acid, more commonly known as pantoic acid, is a crucial chiral molecule that serves as a key precursor in the biosynthesis of pantothenic acid (Vitamin B5). As a fundamental component of Coenzyme A (CoA) and acyl carrier proteins (ACP), pantoic acid is integral to numerous metabolic processes, including the synthesis and degradation of fatty acids and the metabolism of carbohydrates and amino acids. This technical guide provides a comprehensive overview of pantoic acid, including its physicochemical properties, detailed synthesis and purification protocols, its central role in the pantothenate and CoA biosynthetic pathway, and validated analytical and enzymatic assay methodologies. This document is intended to be a valuable resource for researchers in biochemistry, microbiology, and drug development who are investigating this essential metabolic pathway.
Physicochemical Properties of 2,4-Dihydroxy-3,3-dimethylbutanoic Acid
Pantoic acid is a dihydroxy monocarboxylic acid.[1] The biologically active form is the D-(-)-enantiomer. Below is a summary of its key physicochemical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₂O₄ | [2] |
| Molecular Weight | 148.16 g/mol | [3] |
| CAS Number | 470-29-1 (for the racemic mixture) | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 124 °C | |
| pKa | 3.73 ± 0.27 (Predicted) | |
| Solubility | Soluble in water |
Biosynthesis of Pantoic Acid and Pantothenic Acid
Pantoic acid is an essential intermediate in the de novo synthesis of pantothenic acid in bacteria, fungi, and plants.[4] This pathway is a validated target for the development of novel antimicrobial agents, as mammals obtain pantothenic acid from their diet.[5] The biosynthetic pathway involves three key enzymatic steps to produce pantothenic acid from α-ketoisovalerate and aspartate.
The biosynthesis of pantoic acid begins with the conversion of α-ketoisovalerate, an intermediate in valine biosynthesis.[4] This process is catalyzed by two key enzymes: ketopantoate hydroxymethyltransferase (KPHMT) and ketopantoate reductase (KPR).
Pantothenate Biosynthesis Pathway
Enzyme Kinetics
The enzymes involved in the biosynthesis of pantoic acid and its conversion to pantothenate have been kinetically characterized, particularly in microbial systems.
| Enzyme | Organism | Substrate(s) | Kₘ (mM) | kcat (s⁻¹) | Kinetic Mechanism | Reference(s) |
| Ketopantoate Hydroxymethyltransferase (KPHMT) | E. coli | α-Ketoisovalerate | 1.1 | - | Reversible | |
| 5,10-Methylenetetrahydrofolate | 0.18 | - | ||||
| Formaldehyde | 5.9 | - | ||||
| Ketopantoate | 0.16 | - | ||||
| Ketopantoate Reductase (KPR) | E. coli | Ketopantoate | 0.060 | 40 | Ordered Sequential | [6] |
| NADPH | 0.020 | [6] | ||||
| Pantothenate Synthetase (PS) | M. tuberculosis | D-Pantoate | 0.13 | 3.4 | Bi Uni Uni Bi Ping Pong | |
| β-Alanine | 0.8 | |||||
| ATP | 2.6 |
Experimental Protocols
Synthesis and Purification of D-Pantoic Acid
A common laboratory-scale synthesis of D-pantoic acid involves the enzymatic hydrolysis of DL-pantolactone.
Materials:
-
DL-Pantolactone
-
Fungal strain with lactonohydrolase activity (e.g., Fusarium oxysporum)
-
Phosphate buffer (pH 7.0)
-
Ion-exchange resin
-
Standard laboratory glassware and equipment
Protocol:
-
Prepare a suspension of Fusarium oxysporum cells in a phosphate buffer (pH 7.0).
-
Add DL-pantolactone to the cell suspension to a final concentration of 700 g/L.
-
Incubate the mixture at 30°C for 24 hours with gentle agitation.[7]
-
Monitor the reaction progress by HPLC to confirm the hydrolysis of D-pantolactone to D-pantoic acid, while the L-isomer remains largely unchanged.[7]
-
After the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Purify the D-pantoic acid from the supernatant using ion-exchange chromatography.[7]
-
Elute the D-pantoic acid and collect the corresponding fractions.
-
Lyophilize the purified fractions to obtain D-pantoic acid as a solid.
Analytical Methods
This method is suitable for the quantitative analysis of pantothenic acid in various samples, including pharmaceutical preparations and biological matrices.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate solution (pH adjusted to 2.5 with phosphoric acid)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV at 204 nm[8]
-
Internal Standard: Ampicillin can be used.[8]
Sample Preparation (for solid samples like tablets):
-
Weigh and powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to about 5.0 mg of calcium pantothenate.
-
Dissolve the powder in deionized water and bring the volume to 50.0 mL.
-
Stir and filter the solution. The clear filtrate is the sample stock solution.
-
Prepare the final sample solution by diluting the stock solution with the mobile phase and adding the internal standard.
Calibration: Prepare a series of standard solutions of calcium pantothenate of known concentrations (e.g., 10-50 µg/mL).[8] Plot the peak area ratio of calcium pantothenate to the internal standard against the concentration to generate a calibration curve.
This assay relies on the growth of Lactobacillus plantarum ATCC 8014, which is dependent on the concentration of pantothenic acid in the medium.
Materials:
-
Lactobacillus plantarum ATCC 8014
-
Pantothenate Assay Medium (commercially available)
-
Calcium Pantothenate standard
-
Sterile test tubes, saline, and spectrophotometer
Protocol:
-
Inoculum Preparation:
-
Subculture L. plantarum from a stock culture into a sterile pantothenate assay medium supplemented with a low concentration of pantothenate (e.g., 0.02 µg/mL).[9]
-
Incubate for 18-24 hours at 35-37°C.[9]
-
Centrifuge the cells, wash them three times with sterile 0.85% saline, and resuspend in saline to a specific turbidity (e.g., 40-45% transmittance at 660 nm).[9]
-
-
Assay Procedure:
-
Prepare a series of sterile test tubes containing 5 mL of single-strength Pantothenate Assay Medium.
-
Add increasing amounts of the calcium pantothenate standard solution to create a standard curve (e.g., 0.0 to 0.10 µg per 10 mL tube).[9]
-
Add appropriate dilutions of the test sample to other tubes.
-
Adjust the volume of each tube to 10 mL with purified water.
-
Autoclave the tubes at 121°C for 10 minutes.
-
After cooling, inoculate each tube (except for the uninoculated blank) with one drop of the prepared inoculum.
-
Incubate all tubes at 35-37°C for 18-24 hours.[9]
-
-
Measurement:
-
Measure the turbidity of each tube using a spectrophotometer at 660 nm.
-
Plot the turbidity (or absorbance) of the standards against their concentration to create a standard curve.
-
Determine the pantothenic acid concentration in the sample by interpolating its turbidity value on the standard curve.
-
Enzymatic Assays
The activity of KPR is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Reaction Mixture (in a 1 mL cuvette):
-
100 mM HEPES buffer, pH 7.5
-
100 µM NADPH
-
1 mM Sodium Ketopantoate
-
Purified Ketopantoate Reductase enzyme
Protocol:
-
Prepare the reaction mixture without the enzyme in a cuvette.
-
Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding a small volume of the purified KPR enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
The activity of PS can be measured using a coupled enzyme assay that links the production of AMP to the oxidation of NADH.
Coupled Enzyme System:
-
Myokinase
-
Pyruvate Kinase
-
Lactate Dehydrogenase
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 9)
-
20 mM D-Pantoate
-
10 mM β-Alanine
-
20 mM ATP
-
10 mM MgCl₂
-
Phosphoenolpyruvate
-
NADH
-
Coupling enzymes
-
Purified Pantothenate Synthetase
Protocol:
-
Combine all reagents except the PS enzyme in a cuvette.
-
Incubate at room temperature to allow the system to equilibrate.
-
Initiate the reaction by adding the PS enzyme.
-
Monitor the decrease in absorbance at 340 nm, which is coupled to the formation of AMP.[10]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy of Pantothenic Acid
The following are typical chemical shifts observed in the ¹H and ¹³C NMR spectra of pantothenic acid in D₂O at pH 7.4.
¹H NMR (D₂O, pH 7.4):
-
δ 0.88 (s, 3H)
-
δ 0.92 (s, 3H)
-
δ 2.41 (t, 2H)
-
δ 3.40-3.52 (m, 4H)
-
δ 3.97 (s, 1H)
¹³C NMR (D₂O, pH 7.4):
-
δ 21.87
-
δ 23.27
-
δ 38.88
-
δ 39.41
-
δ 41.31
-
δ 71.13
-
δ 78.49
-
δ 177.66
-
δ 183.04
Fourier-Transform Infrared (FTIR) Spectroscopy of Pantothenic Acid
The FTIR spectrum of pantothenic acid exhibits characteristic absorption bands corresponding to its functional groups.
Key FTIR Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching (hydroxyl and carboxylic acid)
-
~2960 cm⁻¹: C-H stretching (aliphatic)
-
~1700 cm⁻¹: C=O stretching (carboxylic acid)
-
~1640 cm⁻¹: C=O stretching (amide I)
-
~1550 cm⁻¹: N-H bending (amide II)
-
~1040-1140 cm⁻¹: C-O stretching (hydroxyl)
Applications in Drug Development
The pantothenate biosynthesis pathway is an attractive target for the development of novel antimicrobial agents because it is essential for the survival of many pathogens but is absent in humans.[11] Inhibitors of the enzymes in this pathway, such as ketopantoate hydroxymethyltransferase, ketopantoate reductase, and pantothenate synthetase, have the potential to be developed into selective antibiotics.[11] The detailed kinetic and structural information available for these enzymes facilitates structure-based drug design and the screening of compound libraries for potent and specific inhibitors.
Conclusion
2,4-Dihydroxy-3,3-dimethylbutanoic acid is a molecule of significant biological importance, serving as a cornerstone in the biosynthesis of pantothenic acid and, consequently, Coenzyme A. A thorough understanding of its properties, synthesis, and the enzymes involved in its metabolism is crucial for researchers in various fields. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid in the study of this essential metabolite and its associated biosynthetic pathway, with the aim of facilitating further research and the development of novel therapeutic agents.
References
- 1. Pantothenic Acid Determination by LC-MS/MS | Phenomenex [phenomenex.com]
- 2. DL-PANTOTHENIC ACID CALCIUM SALT(6381-63-1) 1H NMR [m.chemicalbook.com]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. Prebiotic syntheses of vitamin coenzymes: II. Pantoic acid, pantothenic acid, and the composition of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]
- 6. Crystal structure of Escherichia coli ketopantoate reductase at 1.7 A resolution and insight into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of a pantothenate synthetase from M. tuberculosis and its complexes with substrates and a reaction intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Mycobacterium tuberculosis Pantothenate Synthetase by Analogues of the Reaction Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
